N-(4-isopropoxy-3-methoxybenzyl)alanine

Description

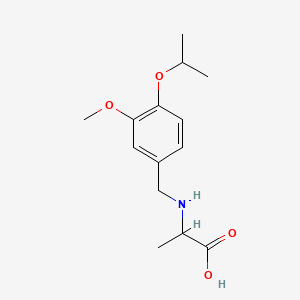

N-(4-isopropoxy-3-methoxybenzyl)alanine is a synthetic alanine derivative featuring a substituted benzyl group at the amino terminus.

Properties

Molecular Formula |

C14H21NO4 |

|---|---|

Molecular Weight |

267.325 |

IUPAC Name |

2-[(3-methoxy-4-propan-2-yloxyphenyl)methylamino]propanoic acid |

InChI |

InChI=1S/C14H21NO4/c1-9(2)19-12-6-5-11(7-13(12)18-4)8-15-10(3)14(16)17/h5-7,9-10,15H,8H2,1-4H3,(H,16,17) |

InChI Key |

GTSUYLSGPCPVBI-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=C(C=C(C=C1)CNC(C)C(=O)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares N-(4-isopropoxy-3-methoxybenzyl)alanine with compounds from the provided evidence, focusing on amino acid derivatives and sulfonamide-based therapeutics.

Alanine-Based Sulfonamides (ASS)

The compound N-(alanine)-sulfonamide (ASS) () shares the alanine backbone but incorporates a sulfonamide group instead of a substituted benzyl moiety. Key differences include:

- Binding Interactions : ASS forms hydrogen bonds with SARS-CoV-2 spike glycoprotein (7ACD), achieving a binding affinity of -7.2 kcal/mol in molecular docking studies. Its sulfonamide group likely participates in polar interactions .

- Structural Flexibility : The alanine residue in ASS provides moderate hydrophobicity and conformational flexibility, whereas the benzyl group in this compound introduces rigidity and enhanced hydrophobic surface area.

Glycine-Based Sulfonamides (GSS)

N-(glycine)-sulfonamide (GSS) () replaces alanine with glycine, reducing steric hindrance. Differences include:

- Amino Acid Backbone: Glycine’s smaller size and higher flexibility () may allow GSS to access tighter binding pockets but reduce stability in hydrophobic environments compared to alanine derivatives.

- Binding Affinity : GSS shows slightly lower binding energy (-6.8 kcal/mol) than ASS, suggesting alanine’s methyl group contributes marginally to stabilizing interactions .

Classical Sulfonamides (SDA, SAC, STZ)

Sulfadiazine (SDA), sulfanilamide (SAC), and sulfathiazole (STZ) () lack amino acid backbones but share sulfonamide functional groups. Key contrasts:

- Mechanism : Classical sulfonamides inhibit dihydropteroate synthase in bacterial folate synthesis, while ASS and GSS target viral proteins.

- Structural Complexity : this compound’s benzyl group offers multi-site interactions (e.g., hydrogen bonding via methoxy/isopropoxy groups) absent in simpler sulfonamides.

Alanine vs. Other Amino Acids

highlights alanine’s role as a "default" residue due to its small size and hydrophobicity. Compared to:

- Glycine : Smaller and more flexible but less effective in stabilizing hydrophobic cores.

- Phenylalanine : Bulkier aromatic side chain enhances hydrophobic interactions but may hinder solubility.

- Lysine: Charged side chain improves solubility but introduces electrostatic repulsion in non-polar binding sites.

Hypothetical Activity of this compound

- Enhanced Binding Affinity : The methoxy and isopropoxy groups could form hydrogen bonds with viral or bacterial targets, similar to ASS but with additional interaction sites.

- Improved Pharmacokinetics : The benzyl group’s hydrophobicity may enhance membrane permeability compared to ASS or GSS.

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.